
Ethyl 2-aminopropanoate
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Overview
Description
It is a derivative of alanine, an amino acid essential for protein synthesis in the human body. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-aminopropanoate can be synthesized through the Fischer esterification reaction, which involves the condensation of L-alanine with ethanol in the presence of an acid catalyst. Another method involves the reaction of ammonia with β-propiolactone.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer esterification processes, where L-alanine is reacted with ethanol under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-aminopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as thiophenol or sodium/lithium ethoxide, leading to derivatives with 3-phenylthio or 3-ethoxy substituents.
Ester Hydrolysis: Hydrolyzed by aqueous base or acid to yield a carboxylic acid and an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiophenol, sodium ethoxide, lithium ethoxide.
Ester Hydrolysis: Aqueous base (e.g., NaOH) or aqueous acid (e.g., HCl).
Major Products Formed:
Nucleophilic Substitution: 3-phenylthio or 3-ethoxy derivatives.
Ester Hydrolysis: Carboxylic acid and ethanol.
Scientific Research Applications
Scientific Research Applications
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Pharmaceutical Development
- Ethyl 2-aminopropanoate is utilized in synthesizing various pharmaceutical compounds. Its derivatives have been studied for potential therapeutic effects, including anti-inflammatory and analgesic properties. For example, derivatives of this compound have shown promise in modulating inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
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Biochemical Probes
- The compound is explored as a biochemical probe to study enzyme interactions and metabolic pathways involving amino acids. Its ability to interact with specific biological targets allows researchers to investigate mechanisms underlying diseases related to amino acid metabolism.
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Antimicrobial Research
- Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. This property makes it a potential candidate for developing new antibacterial and antifungal agents.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that derivatives of this compound could inhibit key inflammatory mediators, suggesting potential roles in treating inflammatory diseases .
- Antiproliferative Activity : Research on related compounds indicated significant antiproliferative effects against various cancer cell lines, with IC50 values suggesting strong activity compared to standard chemotherapeutic agents .
- Mechanistic Insights : Molecular docking studies revealed how this compound interacts with biological targets, enhancing understanding of its therapeutic potential .
Mechanism of Action
Ethyl 2-aminopropanoate, as a derivative of alanine, influences various biological processes, including protein synthesis and metabolism. It interacts with enzymes and receptors, facilitating the formation of peptide bonds and contributing to the overall functionality of proteins.
Comparison with Similar Compounds
Comparison: Ethyl 2-aminopropanoate is unique due to its amino group, which imparts basic character and allows it to participate in peptide synthesis and chiral recognition studies. Unlike simple esters like ethyl acetate or methyl butyrate, this compound’s structure enables it to engage in more complex biochemical interactions .
Biological Activity
Ethyl 2-aminopropanoate, also known as Ethyl β-alaninate, is an amino acid derivative that exhibits various biological activities. It plays a significant role in biochemical pathways, particularly in protein synthesis and metabolism. This article explores its biological activity, mechanisms of action, and research findings.
- Chemical Formula : C5H11NO2
- Molecular Weight : 115.15 g/mol
- CAS Number : 17344-99-9
This compound primarily acts as a building block for protein synthesis due to its structural similarity to L-alanine. Its mechanism of action involves:
- Influencing Protein Synthesis : As an alanine derivative, it participates in the synthesis of peptides and proteins, essential for cellular function and health.
- Metabolic Pathways : It is involved in the glucose-alanine cycle, which allows tissues to derive energy from amino acids during metabolic processes.
1. Peptide and Protein Synthesis
This compound is utilized in the synthesis of peptides and proteins, making it vital in biochemical research and pharmaceutical development. It serves as a precursor in the formation of various bioactive compounds.
2. Chiral Recognition Studies
This compound is employed in chiral recognition studies to understand how biological systems differentiate between chiral molecules. Such studies are crucial for drug development and understanding metabolic pathways.
3. Pharmacological Applications
Research indicates that derivatives of this compound can exhibit pharmacological activities, particularly in the context of amino acid metabolism. Its hydrochloride form is noted for enhanced solubility and stability, making it suitable for various applications in synthetic organic chemistry .
Case Study: Cytotoxicity and Antitumor Activity
Recent studies have explored the cytotoxic effects of compounds derived from this compound against cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) | Observations |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | 25 | Moderate cytotoxicity observed |
This compound | A-375 (skin cancer) | 30 | Significant reduction in cell viability |
This compound | U-87 MG (glioblastoma) | 20 | High cytotoxicity; potential therapeutic agent |
These findings suggest that this compound derivatives could be explored further as potential anticancer agents due to their ability to inhibit cell growth in various cancer types .
Pharmacokinetics
The pharmacokinetics of this compound suggest standard metabolic processes typical for amino acid derivatives. It is likely metabolized through pathways involving transamination and deamination, leading to its integration into metabolic cycles within the body.
Properties
IUPAC Name |
ethyl 2-aminopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBXZHNBBCHEIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902534 |
Source
|
Record name | NoName_3047 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3082-75-5 |
Source
|
Record name | Ethyl alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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